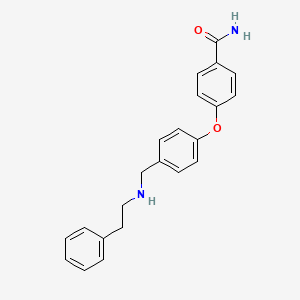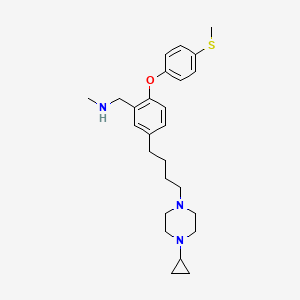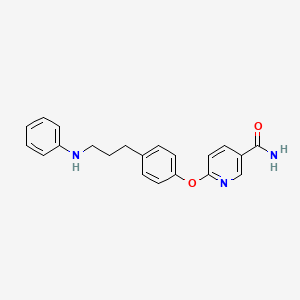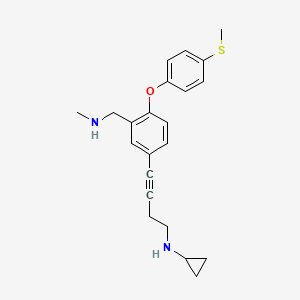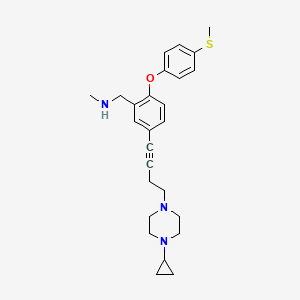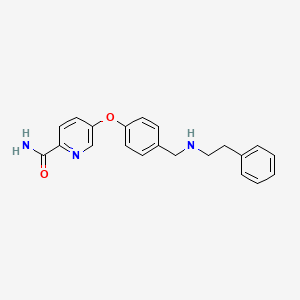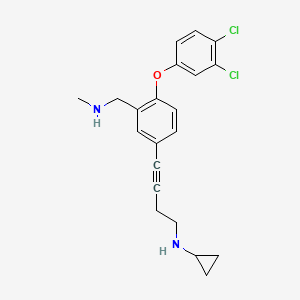
3-(8-(3,4-dichlorophenyl)-6-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-3-yloxy)-N,N-diethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-(3,4-Dichlorophenyl)-6-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-3-yloxy)-N,N-diethylpropan-1-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a dichlorophenyl group with a naphthyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(8-(3,4-dichlorophenyl)-6-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-3-yloxy)-N,N-diethylpropan-1-amine typically involves multiple steps, including the formation of the naphthyridine core and the subsequent attachment of the dichlorophenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions, where different substituents can be introduced.
Coupling Reactions: Suzuki–Miyaura coupling is a key reaction used in the synthesis of this compound, involving the use of boron reagents and palladium catalysts.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(8-(3,4-dichlorophenyl)-6-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-3-yloxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets. For example, compounds with similar structures have been shown to inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular pathways and targets involved in its action would require further experimental validation.
Comparison with Similar Compounds
Similar compounds include:
3,4-Dichlorophenol: A chlorinated derivative of phenol with various industrial applications.
3,4-Dichloromethylphenidate: A stimulant drug from the phenidate class, closely related to methylphenidate.
Triclocarban: An antibacterial chemical used in personal care products.
Compared to these compounds, 3-(8-(3,4-dichlorophenyl)-6-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-3-yloxy)-N,N-diethylpropan-1-amine features a more complex structure, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C22H29Cl2N3O |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-[[8-(3,4-dichlorophenyl)-6-methyl-7,8-dihydro-5H-2,6-naphthyridin-3-yl]oxy]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H29Cl2N3O/c1-4-27(5-2)9-6-10-28-22-12-17-14-26(3)15-19(18(17)13-25-22)16-7-8-20(23)21(24)11-16/h7-8,11-13,19H,4-6,9-10,14-15H2,1-3H3 |
InChI Key |
KVVJWXBYIMMQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=NC=C2C(CN(CC2=C1)C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


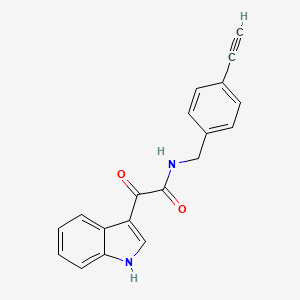
![N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine](/img/structure/B10794745.png)
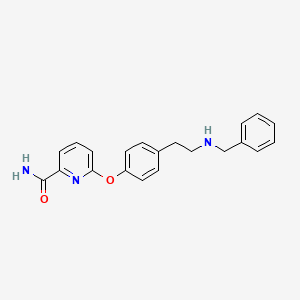
![(2R)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(methylamino)propan-2-ol](/img/structure/B10794748.png)


